molecular formula C33H41NO5 B14959619 7-[(4-tert-butylbenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one

7-[(4-tert-butylbenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one

Cat. No.: B14959619
M. Wt: 531.7 g/mol
InChI Key: UDAKLXKUDGRWLU-UHFFFAOYSA-N
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Description

3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(4-TERT-BUTYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a decahydroisoquinoline moiety, a tert-butylphenyl group, and a chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(4-TERT-BUTYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(4-TERT-BUTYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties .

Scientific Research Applications

3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(4-TERT-BUTYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(4-TERT-BUTYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context .

Properties

Molecular Formula

C33H41NO5

Molecular Weight

531.7 g/mol

IUPAC Name

3-[3-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-oxopropyl]-7-[(4-tert-butylphenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C33H41NO5/c1-22-27-13-12-26(38-21-23-8-10-24(11-9-23)32(2,3)4)19-29(27)39-31(36)28(22)14-15-30(35)34-18-17-33(37)16-6-5-7-25(33)20-34/h8-13,19,25,37H,5-7,14-18,20-21H2,1-4H3

InChI Key

UDAKLXKUDGRWLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(C)(C)C)CCC(=O)N4CCC5(CCCCC5C4)O

Origin of Product

United States

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